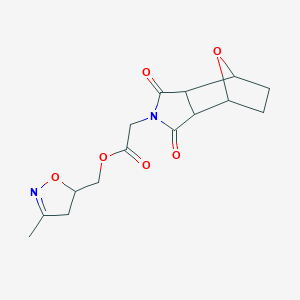![molecular formula C11H13F2N3O2 B7438998 N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide](/img/structure/B7438998.png)
N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide, also known as DFP-10825, is a small molecule inhibitor that has shown promising results in various scientific research applications. This compound is used to inhibit the activity of certain enzymes and has been found to have potential therapeutic applications in the treatment of various diseases.
Wirkmechanismus
N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide works by inhibiting the activity of enzymes such as histone deacetylases (HDACs) and sirtuins, which are involved in various cellular processes such as gene expression, DNA repair, and cell cycle regulation. By inhibiting these enzymes, N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide can modulate various cellular pathways and potentially prevent the development and progression of diseases.
Biochemical and Physiological Effects:
N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide has several advantages for lab experiments, including its high potency and specificity for certain enzymes. However, it also has limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide. One potential area of research is the development of more potent and selective inhibitors of HDACs and sirtuins. Additionally, further studies are needed to explore the potential therapeutic applications of N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide in various diseases and to investigate its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide involves the reaction of 3-cyanopyridine-2-carboxylic acid with 2-amino-2,3,3-trifluoropropan-1-ol to form an intermediate, which is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the activity of certain enzymes that play a key role in the development and progression of these diseases.
Eigenschaften
IUPAC Name |
N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3O2/c1-7(10(12)13)16-9(17)6-15-11(18)8-3-2-4-14-5-8/h2-5,7,10H,6H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLMEIZQWZUXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)F)NC(=O)CNC(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,1-difluoropropan-2-ylamino)-2-oxoethyl]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Cyclobutyl-6-methyl-1,4-diazepan-1-yl)-[3-(methylsulfonylmethyl)oxetan-3-yl]methanone](/img/structure/B7438932.png)
![N-(cyclopropylmethoxy)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7438933.png)


![2-[1-[2-(4-Chloro-2-methylphenoxy)propanoyl]pyrrolidin-3-yl]-2-fluoroacetic acid](/img/structure/B7438950.png)
![3-[1-(Spiro[2.4]heptane-2-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438955.png)
![3-[1-(4-Methylpentanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438959.png)
![3-[1-[2-(Oxan-2-yl)acetyl]piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438973.png)
![3-[1-(2-Methyloxane-4-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438982.png)

![4-methoxy-N-methyl-N-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]-2-oxobicyclo[2.2.2]octane-1-carboxamide](/img/structure/B7439012.png)
![[4-[(Dimethylamino)methyl]-4-hydroxypiperidin-1-yl]-(6-hydroxy-2-methylquinolin-3-yl)methanone](/img/structure/B7439024.png)
![1-[4-(1-Hydroxycyclopropyl)piperidin-1-yl]-2-(4-hydroxy-2-methylphenyl)ethanone](/img/structure/B7439028.png)
![N-[1-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]methanesulfonamide](/img/structure/B7439035.png)